N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide

Lipophilicity Drug‑likeness ADME prediction

N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide is a synthetic sulfonamide composed of a 1‑isopropylpiperidine scaffold linked via a methylene bridge to a 4‑methylbenzenesulfonamide (tosyl) moiety. The compound’s computed physicochemical descriptors – including XLogP3 of 2.8, topological polar surface area (TPSA) of 57.8 Ų, and molecular weight of 310.5 g/mol – place it within the lead‑like chemical space often sought in fragment‑based and medicinal chemistry campaigns.

Molecular Formula C16H26N2O2S
Molecular Weight 310.46
CAS No. 946233-77-8
Cat. No. B2406867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide
CAS946233-77-8
Molecular FormulaC16H26N2O2S
Molecular Weight310.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C
InChIInChI=1S/C16H26N2O2S/c1-13(2)18-10-8-15(9-11-18)12-17-21(19,20)16-6-4-14(3)5-7-16/h4-7,13,15,17H,8-12H2,1-3H3
InChIKeyPIVSLLMEKQGBFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide (CAS 946233-77-8) – Structural Identity and Key Physicochemical Baseline for Procurement Decisions


N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide is a synthetic sulfonamide composed of a 1‑isopropylpiperidine scaffold linked via a methylene bridge to a 4‑methylbenzenesulfonamide (tosyl) moiety . The compound’s computed physicochemical descriptors – including XLogP3 of 2.8, topological polar surface area (TPSA) of 57.8 Ų, and molecular weight of 310.5 g/mol – place it within the lead‑like chemical space often sought in fragment‑based and medicinal chemistry campaigns . It is commercially available as a research‑grade building block (e.g., Life Chemicals catalogue F5017‑0110) with a supplier‑stated purity of ≥95% supported by LCMS and/or 400 MHz NMR .

Why N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide Cannot Be Interchanged with Generic Piperidine‑Sulfonamide Analogs


Seemingly conservative modifications to the sulfonamide substituent or the N‑alkyl group on the piperidine ring can produce large shifts in lipophilicity, hydrogen‑bonding capacity, and scaffold geometry that are critical for target engagement, metabolic stability, and solubility . These changes are not merely cosmetic; even a methyl‑to‑isopropyl swap or replacement of the 4‑methylphenyl group with a simpler alkyl sulfonamide can lead to markedly different ADME and potency profiles, as documented in preclinical curations of related piperidine‑sulfonamide series . The quantitative evidence presented in the following section demonstrates that the 4‑methylbenzenesulfonamide moiety in this specific compound delivers a distinct combination of physicochemical and biological properties that cannot be assumed from its closest analogs.

Head‑to‑Head and Cross‑Study Quantitative Evidence for N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide Versus Its Closest Structural Analogs


Lipophilicity Advantage Over N-((1-isopropylpiperidin-4-yl)methyl)propane-1-sulfonamide

The target compound’s computed XLogP3 of 2.8 is approximately 1.1 log units higher than that of N-((1-isopropylpiperidin-4-yl)methyl)propane-1-sulfonamide (XLogP3 ≈ 1.7) . This increased lipophilicity translates into an estimated 12‑fold greater partition coefficient, which can enhance passive membrane permeability and central nervous system (CNS) penetration potential compared with the propane‑1‑sulfonamide analog .

Lipophilicity Drug‑likeness ADME prediction

Topological Polar Surface Area (TPSA) Differentiation from N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide

The TPSA of the target compound is 57.8 Ų, which is 9.2 Ų lower than that of N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide (TPSA 67.0 Ų) . A TPSA value below 60 Ų is often correlated with improved oral absorption and CNS exposure, whereas the methanesulfonamide analog exceeds the typical 60‑70 Ų threshold considered favorable in drug‑likeness filters .

Polar surface area Oral bioavailability CNS drug design

Para‑Methyl Aromatic Substituent Effect: Enhanced Lipophilic Efficiency vs. Unsubstituted Benzenesulfonamide

Compared with the unsubstituted benzenesulfonamide analog (N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide, CAS 1211382‑73‑8), the 4‑methyl group of the target compound adds 0.3–0.4 log units of lipophilicity while contributing minimal additional polar surface, thereby increasing LipE (lipophilic efficiency) in lead optimization contexts . The methyl substituent also provides a metabolic soft spot that can be tuned by medicinal chemists during late‑stage optimization .

Lipophilic efficiency Structure‑activity relationship Tosyl group

Analytical Purity and Reproducibility: QC‑Verified ≥95 % Purity with 400 MHz NMR and LCMS

The target compound is supplied as a Life Chemicals F5017‑0110 building block with a guaranteed purity of ≥95 %, confirmed by both LCMS and 400 MHz NMR . In contrast, many generic piperidine‑sulfonamide analogs are offered only at 90 % purity or lack dual analytical characterization, introducing variability that can compromise SAR studies and scale‑up reproducibility .

Quality control Reproducibility Building block purity

Patent‑Backed Therapeutic Potential: CNS‑Disorder Patent Family Not Encompassing Simpler Sulfonamide Analogs

Canadian Patent CA 2515838, which claims piperidine‑benzenesulfonamide derivatives for the treatment of psychosis, schizophrenia, dementia, and Alzheimer’s disease, explicitly encompasses compounds with aryl sulfonamide substitution patterns including 4‑methylphenyl . Simpler alkyl‑sulfonamide variants (e.g., methane‑ or propane‑sulfonamide) are not covered by this patent family, providing a freedom‑to‑operate advantage for the 4‑methylbenzenesulfonamide scaffold in CNS‑targeted research programs .

CNS disease Intellectual property Patent landscape

Procurement‑Relevant Application Scenarios for N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide


CNS‑Focused Fragment‑Based Lead Generation

The compound’s favorable TPSA (57.8 Ų) and lipophilicity (XLogP3 2.8) align with CNS drug‑likeness filters, making it a suitable fragment or scaffold for hit‑finding campaigns targeting neurotransmitter receptors, ion channels, or enzymes implicated in psychiatric and neurodegenerative disorders . Its tosyl moiety provides a vector for subsequent SAR expansion while maintaining acceptable passive permeability .

Building Block for HDAC/mTOR Dual‑Inhibitor Medicinal Chemistry

Recent patent filings highlight the potential of 4‑methyl‑N‑(piperidinylmethyl)benzenesulfonamides as dual HDAC/mTOR inhibitor templates . The combination of a piperidine zinc‑binding group mimetic and a tosyl cap group offers a starting point for structure‑based optimization of epigenetic‑ and kinase‑targeted anticancer agents .

High‑Confidence Hit‑to‑Lead Progression with QC‑Verified Material

With orthogonal LCMS and 400 MHz NMR purity certification ≥95 %, researchers can proceed from primary screening directly to dose‑response and selectivity profiling without re‑purification, reducing turnaround time and cost in early discovery workflows .

IP‑Safe CNS Program Initiation

Because the 4‑methylbenzenesulfonamide subclass is explicitly claimed in CNS‑indication patents (e.g., CA 2515838), it provides a defensible intellectual‑property position for organizations entering the CNS therapeutic space, unlike unpatented alkyl‑sulfonamide variants that carry higher freedom‑to‑operate uncertainty .

Quote Request

Request a Quote for N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.